molecular formula C22H35N3O5 B3970316 2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)

2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)

Cat. No. B3970316
M. Wt: 421.5 g/mol
InChI Key: KDBBPYJEMBMELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)) involves the modulation of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)) include the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of various physiological processes such as blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)) in lab experiments include its unique mechanism of action, its ability to modulate multiple neurotransmitter systems, and its usefulness in the study of the central nervous system. However, its limitations include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

For the study of 2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt))) include the development of more specific and selective compounds, the investigation of its potential therapeutic applications, and the further exploration of its mechanism of action. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, 2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt))) is a unique chemical compound that has a wide range of scientific research applications. Its mechanism of action involves the modulation of various neurotransmitter systems, resulting in the regulation of neuronal activity and the modulation of physiological processes. While it has potential advantages in lab experiments, further research is needed to fully understand its effects and limitations.

Scientific Research Applications

2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)) is commonly used in scientific research applications such as drug discovery, neuropharmacology, and behavioral pharmacology. It is particularly useful in the study of the central nervous system and the modulation of neurotransmitter systems.

properties

IUPAC Name

2-[4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O.C2H2O4/c1-2-18-3-5-19(6-4-18)17-22-9-7-20(8-10-22)23-13-11-21(12-14-23)15-16-24;3-1(4)2(5)6/h3-6,20,24H,2,7-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBBPYJEMBMELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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